
2,4-Dihydro-5-phenyl-4-(phenylmethyl)-2-(1,2,5-trimethyl-4-piperidinyl)-3H-pyrazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dihydro-5-phenyl-4-(phenylmethyl)-2-(1,2,5-trimethyl-4-piperidinyl)-3H-pyrazol-3-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as DPP-4 inhibitor, which is a class of drugs used to treat type 2 diabetes. The compound has been synthesized using various methods, and its mechanism of action has been extensively studied.
作用機序
The mechanism of action of 2,4-Dihydro-5-phenyl-4-(phenylmethyl)-2-(1,2,5-trimethyl-4-piperidinyl)-3H-pyrazol-3-one involves the inhibition of DPP-4 enzyme, which is responsible for the degradation of incretin hormones. Incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), stimulate insulin secretion and reduce glucagon secretion, leading to improved glucose control. By inhibiting DPP-4 enzyme, the levels of incretin hormones in the body are increased, resulting in improved glucose control.
Biochemical and Physiological Effects:
2,4-Dihydro-5-phenyl-4-(phenylmethyl)-2-(1,2,5-trimethyl-4-piperidinyl)-3H-pyrazol-3-one has been shown to have various biochemical and physiological effects. It has been reported to increase insulin secretion, reduce glucagon secretion, and improve glucose control in patients with type 2 diabetes. The compound has also been shown to have anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines. Additionally, it has been investigated for its potential neuroprotective effects in neurodegenerative diseases.
実験室実験の利点と制限
2,4-Dihydro-5-phenyl-4-(phenylmethyl)-2-(1,2,5-trimethyl-4-piperidinyl)-3H-pyrazol-3-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized using various methods. The compound has also been extensively studied, and its mechanism of action is well understood. However, the compound has some limitations for lab experiments. It is a relatively expensive compound, which may limit its use in large-scale experiments. Additionally, the compound may have some off-target effects, which may complicate the interpretation of the results.
将来の方向性
There are several future directions for the research on 2,4-Dihydro-5-phenyl-4-(phenylmethyl)-2-(1,2,5-trimethyl-4-piperidinyl)-3H-pyrazol-3-one. One of the directions is to investigate its potential therapeutic applications in other diseases, such as cancer and neurodegenerative diseases. Another direction is to develop more potent and selective DPP-4 inhibitors that can improve glucose control with fewer side effects. Additionally, the compound can be used as a tool compound to investigate the role of DPP-4 enzyme in various physiological processes.
合成法
The synthesis of 2,4-Dihydro-5-phenyl-4-(phenylmethyl)-2-(1,2,5-trimethyl-4-piperidinyl)-3H-pyrazol-3-one has been reported using various methods. One of the commonly used methods involves the reaction of 1,2,5-trimethyl-4-piperidone with phenylacetic acid in the presence of acetic anhydride and sulfuric acid. The resulting product is then reacted with phenylhydrazine and sodium acetate to yield the final product. Other methods involve the use of different starting materials and reagents, such as 1,2,5-trimethylpiperidine, benzaldehyde, and hydrazine hydrate.
科学的研究の応用
2,4-Dihydro-5-phenyl-4-(phenylmethyl)-2-(1,2,5-trimethyl-4-piperidinyl)-3H-pyrazol-3-one has been extensively studied for its potential therapeutic applications. One of the major applications of this compound is in the treatment of type 2 diabetes. It acts as a DPP-4 inhibitor, which increases the levels of incretin hormones in the body, leading to improved glucose control. The compound has also been investigated for its potential anti-inflammatory, anti-cancer, and neuroprotective effects.
特性
CAS番号 |
102689-20-3 |
|---|---|
製品名 |
2,4-Dihydro-5-phenyl-4-(phenylmethyl)-2-(1,2,5-trimethyl-4-piperidinyl)-3H-pyrazol-3-one |
分子式 |
C24H29N3O |
分子量 |
375.5 g/mol |
IUPAC名 |
4-benzyl-5-phenyl-2-(1,2,5-trimethylpiperidin-4-yl)-4H-pyrazol-3-one |
InChI |
InChI=1S/C24H29N3O/c1-17-16-26(3)18(2)14-22(17)27-24(28)21(15-19-10-6-4-7-11-19)23(25-27)20-12-8-5-9-13-20/h4-13,17-18,21-22H,14-16H2,1-3H3 |
InChIキー |
DWQLEFWPQKQLLI-UHFFFAOYSA-N |
SMILES |
CC1CC(C(CN1C)C)N2C(=O)C(C(=N2)C3=CC=CC=C3)CC4=CC=CC=C4 |
正規SMILES |
CC1CC(C(CN1C)C)N2C(=O)C(C(=N2)C3=CC=CC=C3)CC4=CC=CC=C4 |
同義語 |
4-benzyl-5-phenyl-2-(1,2,5-trimethyl-4-piperidyl)-4H-pyrazol-3-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



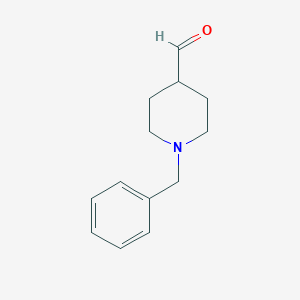
![1-(Methylamino)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B18398.png)
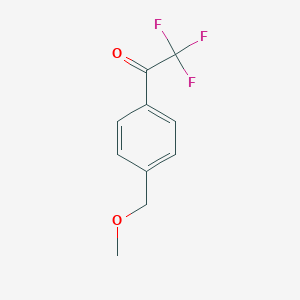
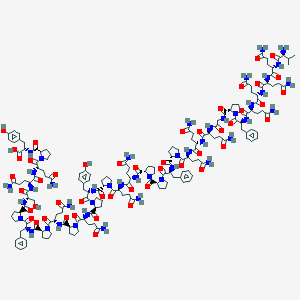
![3,4-Dimethoxy[7-13C]-benzoic Acid](/img/structure/B18406.png)
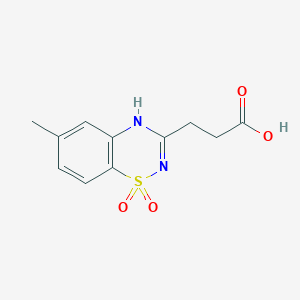

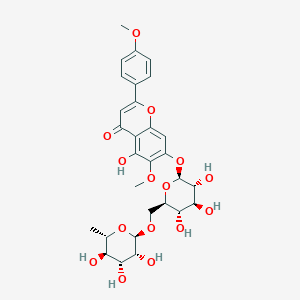
![(1R,2R,11S,12R,15R,16R)-2,16-Dimethyl-15-[(2R)-6-methylheptan-2-yl]-10-azatetracyclo[9.7.0.02,7.012,16]octadeca-5,7-dien-9-one](/img/structure/B18419.png)


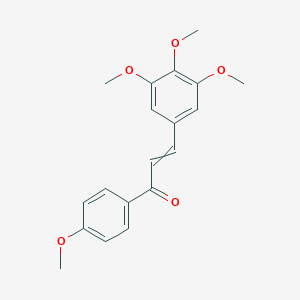
![1H-Furo[3,4-d]imidazole-2,4,6(3H)-trione, dihydro-1,3-bis(phenylmethyl)-, (3aR,6aS)-rel-](/img/structure/B18442.png)
